2-Bromo-5-ethoxy-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXVFHKEALFFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 2 Bromo 5 Ethoxy 4 Methoxybenzaldehyde
The distinct physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic procedures. Key properties are summarized in the table below. echemi.com
| Property | Value |
| CAS Number | 56517-30-7 echemi.com |
| Molecular Formula | C₁₀H₁₁BrO₃ echemi.com |
| Molecular Weight | 259.1 g/mol echemi.com |
| Melting Point | 115-117 °C echemi.com |
| Density (Predicted) | 1.425 ± 0.06 g/cm³ echemi.com |
| Polar Surface Area (PSA) | 35.5 Ų echemi.com |
| LogP (XLogP3) | 2.4 echemi.com |
Reaction Chemistry and Mechanistic Studies of 2 Bromo 5 Ethoxy 4 Methoxybenzaldehyde
Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Core
The aromatic ring of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is highly substituted, which influences the feasibility and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents must be considered. The aldehyde group (-CHO) is a deactivating, meta-directing group. Conversely, the ethoxy (-OCH2CH3) and methoxy (B1213986) (-OCH3) groups are strongly activating, ortho- and para-directing groups. The bromine atom is a deactivating but ortho- and para-directing substituent.
The positions on the ring are:
C1: -CHO
C2: -Br
C3: -H
C4: -OCH3
C5: -OCH2CH3
C6: -H
The powerful activating effects of the ethoxy and methoxy groups dominate the directing effects. The para-position to the ethoxy group is occupied by the aldehyde, and the ortho-position at C6 is sterically unhindered. The para-position to the methoxy group is occupied by the bromine atom. Therefore, any further electrophilic substitution would be strongly directed to the C6 position. However, the single available position is sterically crowded, flanked by an ethoxy group and the aldehyde function, which may limit the scope of possible reactions.
In a related synthesis, the bromination of 3,4-dimethoxybenzaldehyde (B141060) places the incoming bromine electrophile at the C2 position, demonstrating the strong directing effect of the two methoxy groups to the adjacent, activated position. erowid.orgsunankalijaga.org This principle suggests that the C6 position in this compound is the most nucleophilic and likely site of attack for an incoming electrophile.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C2 position is part of an aryl halide system, which is typically unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In this molecule, the aldehyde group is meta to the bromine, and the ring is rich in electron-donating alkoxy groups, making classical SNAr challenging.
However, metal-catalyzed cross-coupling reactions are a viable pathway for the substitution of the bromine atom. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.
For the analogous compound, 2-Bromo-4,5-dimethoxybenzaldehyde (B182550), the bromine has been successfully replaced by a methoxy group using sodium methoxide (B1231860) with a copper bromide (CuBr) catalyst. erowid.org This suggests that copper-catalyzed nucleophilic substitution could be a feasible strategy for replacing the bromine atom in this compound with various nucleophiles.
Table 1: Potential Nucleophilic Substitution Reactions
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| Methoxylation | CH₃ONa, CuBr | 2,5-Diethoxy-4-methoxybenzaldehyde |
| Amination | Amine, Pd or Cu catalyst | 2-Amino-5-ethoxy-4-methoxybenzaldehyde derivative |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | 2-Aryl-5-ethoxy-4-methoxybenzaldehyde |
Transformations of the Aldehyde Functional Group
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing reduction, oxidation, and condensation reactions.
Aldehydes are readily reduced to primary alcohols. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively convert the aldehyde functionality into a benzylic alcohol without affecting the other groups on the ring.
Reaction Scheme: this compound + [Reducing Agent] → (2-Bromo-5-ethoxy-4-methoxyphenyl)methanol
Table 2: Common Conditions for Aldehyde Reduction
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C, followed by aqueous workup |
The aldehyde group can be easily oxidized to the corresponding carboxylic acid. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). libretexts.org
Reaction Scheme: this compound + [Oxidizing Agent] → 2-Bromo-5-ethoxy-4-methoxybenzoic acid
Table 3: Selected Methods for Aldehyde Oxidation
| Oxidizing Agent | Conditions | Product State |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acidification | Carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate, gentle warming | Carboxylate salt (silver mirror by-product) |
The synthesis of the related 2-Bromo-5-ethoxy-4-methoxybenzoic acid has been documented, highlighting the stability and accessibility of this oxidized form.
The electrophilic carbon of the aldehyde group readily reacts with nitrogen nucleophiles, such as primary amines, hydroxylamine, and hydrazines, to form imines (Schiff bases) and related C=N double bond-containing structures. For instance, reaction with semicarbazide (B1199961) would yield a semicarbazone, a common derivative used for the characterization of aldehydes. A semicarbazone has been synthesized from the closely related 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde.
General Reaction Scheme: this compound + R-NH₂ ⇌ 2-Bromo-5-ethoxy-4-methoxybenzylideneamine + H₂O
Table 4: Examples of Condensation Reactions
| Nucleophile | Reagent | Product Type |
|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH·HCl, Base | Oxime |
| Hydrazine | N₂H₄ | Hydrazone |
These reactions are typically reversible and are often driven to completion by the removal of water.
Chemistry at the Ethoxy and Methoxy Moieties
The ether linkages of the ethoxy and methoxy groups are generally stable under many reaction conditions. However, they can be cleaved under harsh conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃).
Selective demethylation or de-ethylation can be challenging. In a related compound, 5-bromo-2,4-dimethoxybenzaldehyde, selective demethylation of the C2-methoxy group was explored using reagents like aluminum trichloride (B1173362) (AlCl₃) with a soft thiol nucleophile, which may preferentially coordinate to the oxygen ortho to the carbonyl group. researchgate.net Boron tribromide is also a powerful reagent for cleaving aryl ethers; for example, it has been used to convert 2-bromo-5-methoxybenzaldehyde (B1267466) into 2-bromo-5-hydroxybenzaldehyde (B121625) with high yield. chemicalbook.com The relative reactivity of the ethoxy versus the methoxy group towards these reagents would depend on steric factors and the specific reagent used.
Table 5: Reagents for Aryl Ether Cleavage
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Highly effective, may cleave both groups |
| Hydroiodic Acid (HI) | Aqueous, reflux | Harsh conditions, non-selective |
Mechanistic Elucidation of Key Reaction Pathways
The formation of this compound predominantly proceeds through an electrophilic aromatic substitution (EAS) reaction. This pathway is characteristic for the introduction of a bromine atom onto an activated benzene (B151609) ring. The ethoxy and methoxy substituents on the benzaldehyde ring are electron-donating groups, which activate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.
The key reaction pathway involves the bromination of 4-ethoxy-3-methoxybenzaldehyde (B93258). The mechanism for this transformation can be elucidated by examining analogous reactions reported in the literature, such as the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.org The process is typically carried out in the presence of a bromine source and often facilitated by an acid catalyst.
Electrophilic Aromatic Substitution Mechanism:
The generally accepted mechanism for the bromination of an activated benzaldehyde, such as 4-ethoxy-3-methoxybenzaldehyde, can be broken down into the following key steps:
Generation of the Electrophile: The reaction is initiated by the generation of a potent electrophile, the bromonium ion (Br⁺) or a polarized bromine molecule. When using a reagent like potassium bromate (B103136) (KBrO₃) in an acidic medium, the bromate ion is protonated and subsequently reacts to form bromine (Br₂). The acidic conditions then facilitate the polarization of the Br-Br bond, creating a strong electrophilic center.
Nucleophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of 4-ethoxy-3-methoxybenzaldehyde acts as a nucleophile, attacking the electrophilic bromine. The ethoxy and methoxy groups at positions 4 and 3, respectively, are ortho, para-directing. The directing influence of these two activating groups, coupled with the deactivating, meta-directing effect of the aldehyde group, results in the preferential substitution at the C2 position. This attack leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the aromatic ring, with significant contributions from resonance structures that place the charge on the carbons bearing the electron-donating groups.
Deprotonation and Re-aromatization: In the final step, a weak base, which can be water or the conjugate base of the acid used, abstracts a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the ring, yielding the final product, this compound.
Research on the synthesis of the closely related compound, 2-bromo-4,5-dimethoxybenzaldehyde, from veratraldehyde using KBrO₃ in an acidic environment supports this electrophilic aromatic substitution mechanism. sunankalijaga.org Spectroscopic analysis of the product from this analogous reaction confirmed the introduction of the bromine atom at the position ortho to the aldehyde group and meta to the other methoxy group, consistent with the directing effects of the substituents. sunankalijaga.org
Below is a table summarizing the key steps and intermediates in the proposed reaction pathway for the formation of this compound.
| Step | Description | Reactants | Intermediates | Products |
| 1 | Generation of Electrophile | Br₂ + Acid Catalyst | Polarized Br-Br or Br⁺ | - |
| 2 | Nucleophilic Attack | 4-ethoxy-3-methoxybenzaldehyde + Electrophile | Sigma Complex (Arenium Ion) | - |
| 3 | Deprotonation | Sigma Complex + Base | - | This compound |
Further mechanistic insights can be drawn from studies on similar chemical systems. For instance, investigations into the demethylation of related dimethoxybenzaldehyde derivatives have proposed the formation of multiple hydrogen-bonded association complexes as key intermediates in the presence of certain reagents. While not a direct part of the bromination, such studies highlight the complex interplay of functional groups and reagents that can influence reaction pathways in substituted benzaldehydes.
Detailed research findings on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, a structural analog of the title compound, provide valuable data that can be extrapolated to understand the reaction chemistry of this compound. The table below presents data from a study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, illustrating the influence of reactant quantities on the reaction yield.
| Starting Material (Veratraldehyde) Mass (g) | Product (2-bromo-4,5-dimethoxybenzaldehyde) Yield (%) |
| 0.5 | 21.63 |
| 1.0 | 82.03 |
| 2.0 | 69.38 |
| 3.0 | 69.84 |
| Data from a study on the synthesis of the analogous compound, 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.org |
This data suggests that the reaction yield is sensitive to the scale of the reaction, a common observation in synthetic organic chemistry that can be influenced by factors such as heat and mass transfer.
Derivatization and Structural Modification of 2 Bromo 5 Ethoxy 4 Methoxybenzaldehyde
Introduction of Diverse Functionalities via the Aldehyde Group
The aldehyde group is one of the most versatile functional groups in organic synthesis and serves as a primary site for modification on the 2-Bromo-5-ethoxy-4-methoxybenzaldehyde core. A variety of classical and modern synthetic methods can be employed to transform the aldehyde into other functionalities.
Detailed Research Findings:
Oxidation: The formyl group can be readily oxidized to a carboxylic acid. While specific studies on this compound are not prevalent, the oxidation of the closely related analogue, 2-bromo-5-methoxybenzaldehyde (B1267466), to 2-bromo-5-methoxybenzoic acid is a known transformation . This suggests that similar conditions, using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would successfully convert the target compound into 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: The aldehyde can be reduced to a primary alcohol, yielding (2-Bromo-5-ethoxy-4-methoxyphenyl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: This reaction allows for the synthesis of secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This provides a direct route to a diverse library of N-substituted derivatives.
Olefinations: The aldehyde is an excellent substrate for olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions. These methods convert the carbonyl C=O bond into a C=C double bond, allowing for the attachment of a wide variety of vinyl groups and the synthesis of stilbene-like structures.
Condensation Reactions: Knoevenagel and aldol (B89426) condensations are also applicable. Reacting the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base leads to the formation of new C-C bonds and highly functionalized derivatives.
These transformations highlight the aldehyde group as a key gateway for introducing significant structural diversity, enabling the synthesis of corresponding carboxylic acids, alcohols, amines, and alkenes while potentially preserving the other functional sites on the aromatic ring.
Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki, Sonogashira, Heck)
The carbon-bromine bond at the C2 position is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. tcichemicals.com
Detailed Research Findings:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a biaryl structure. chemicalbook.comresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups, including aldehydes and ethers. tcichemicals.com Applying this to this compound would involve reacting it with a suitable aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄). This would replace the bromine atom with a new aryl or vinyl substituent, a common strategy in the synthesis of complex molecules. Studies on other bromobenzaldehydes have demonstrated the feasibility of this coupling. researchgate.net
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org The process typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.org This transformation would yield 2-alkynyl-5-ethoxy-4-methoxybenzaldehyde derivatives, which are valuable intermediates for synthesizing conjugated systems and heterocyclic compounds. nih.govresearchgate.net The silyl-protected ethynyltrimethylsilane can also be used, offering a pathway to terminal or unsymmetrically substituted alkynes after a subsequent desilylation step. gelest.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. nih.govnih.govresearchgate.net This reaction involves a palladium catalyst and a base and results in the formation of a C-C bond at the less substituted carbon of the alkene partner. nih.gov Reacting this compound with various alkenes, such as acrylates or styrenes, would yield derivatives with vinyl groups attached to the C2 position of the benzene (B151609) ring.
Interactive Data Table: Typical Conditions for Cross-Coupling Reactions on Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene (B28343), Dioxane, H₂O | Aryl-Aryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N or piperidine | THF, DMF | Aryl-Alkyne |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃ | Et₃N or NaOAc | DMF, Acetonitrile | Aryl-Alkene |
This table represents generalized conditions and would require optimization for the specific substrate.
Functionalization at the Ethoxy and Methoxy (B1213986) Substituents
The ethoxy and methoxy groups are generally stable but can be chemically modified, most commonly through ether cleavage to reveal phenolic hydroxyl groups. These resulting phenols are versatile intermediates that can undergo a new set of reactions.
Detailed Research Findings:
The cleavage of aryl methyl ethers is a well-established transformation, often accomplished using strong Lewis acids or Brønsted acids. chem-station.com
Ether Cleavage: Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃) are effective for cleaving aryl ethers. chem-station.comgoogle.com A notable example is the demethylation of the closely related 2-bromo-5-methoxybenzaldehyde to 2-bromo-5-hydroxybenzaldehyde (B121625) using BBr₃ in dichloromethane, which proceeds in high yield. chemicalbook.com This provides strong evidence that the methoxy group in the target compound can be selectively cleaved. Strong acids like hydrobromic acid (HBr) at high temperatures are also used for this purpose. chem-station.com
Selective Cleavage: Achieving selective cleavage between the ethoxy and methoxy groups can be challenging. Steric hindrance and electronic effects can influence reactivity. In some systems, cleavage of a benzyloxy group is favored over a methoxy group. nih.gov While specific studies on the competitive cleavage of ethoxy versus methoxy on this scaffold are scarce, reaction conditions could potentially be tuned to favor the cleavage of one over the other, or to cleave both simultaneously to generate a dihydroxy derivative. The resulting phenol(s) can then be re-alkylated to introduce different ether groups, acylated to form esters, or used in reactions like the Williamson ether synthesis.
Interactive Data Table: Reagents for Aryl Ether Demethylation
| Reagent | Typical Conditions | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | Highly effective but sensitive to moisture. chemicalbook.comchem-station.com |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Harsh conditions, may not be suitable for sensitive substrates. chem-station.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane or neat | Often used with a scavenger like ethanethiol. rsc.org |
| Thiolates (e.g., EtSNa) | DMF or NMP, High Temp. | Nucleophilic demethylation, useful for specific cases. chem-station.com |
Synthesis of Polyfunctionalized Derivatives and Analogs
By combining the reactions described in the previous sections, this compound can serve as a versatile starting point for the synthesis of complex, polyfunctionalized molecules. The ability to perform sequential and orthogonal reactions on its different functional groups is a key advantage.
For instance, a synthetic sequence could begin with a Sonogashira coupling at the bromo position to install an alkyne. The aldehyde could then be converted into an oxime, followed by an intramolecular cyclization to construct a heterocyclic system like an isoxazole.
Alternatively, a Suzuki coupling could be performed to create a biaryl system. Subsequently, the aldehyde could be oxidized to a carboxylic acid, and the methoxy group could be cleaved to a phenol. This three-step sequence would transform the starting material into a complex molecule with four different functionalities from the original ones, demonstrating the scaffold's synthetic utility. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde highlights the use of similar structures as building blocks in multi-step syntheses. sunankalijaga.org The creation of such derivatives is crucial in fields like medicinal chemistry and materials science, where precise control over molecular architecture is required to fine-tune biological activity or physical properties.
Role As a Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The specific utility of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde in the synthesis of pharmacologically active compounds is not well-documented. However, the roles of structurally similar compounds can provide insights into its potential applications.
Intermediate for 6-Bromoisovanillin Synthesis
6-Bromoisovanillin is a synonym for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The target compound of this article, this compound, is the ethyl ether of 6-Bromoisovanillin. Therefore, this compound is not an intermediate in the synthesis of 6-Bromoisovanillin but rather a derivative of it. The synthesis would typically proceed in the opposite direction, with 6-Bromoisovanillin being a potential precursor to this compound via an etherification reaction.
Building Block for Galantamine Precursors
The closely related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (6-Bromoisovanillin), is a known intermediate in the synthesis of galantamine, a medication used to treat Alzheimer's disease. tcichemicals.com Given that this compound shares the core brominated and methoxylated benzaldehyde (B42025) structure, it could theoretically be explored as an alternative precursor in synthetic routes to galantamine analogues. However, there is currently no direct scientific literature to support its use for this purpose.
Utilization in the Formation of Novel Heterocyclic Systems
The aldehyde functional group is a key component in a variety of condensation reactions that lead to the formation of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. While specific examples involving this compound are not readily found, its potential for such transformations is inherent in its structure.
Application in Agrochemistry-Related Molecule Synthesis
The synthesis of novel agrochemicals often involves the use of functionalized aromatic rings as core scaffolds. The combination of bromo, ethoxy, and methoxy (B1213986) substituents on the benzaldehyde ring could be of interest in the design of new pesticides or herbicides. Nevertheless, there is a lack of published research detailing the application of this compound in this field.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
While specific experimental data for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is not publicly available, a predictive analysis based on structurally similar compounds, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde, allows for an accurate estimation of its ¹H NMR spectrum. researchgate.netspectrabase.com The spectrum is expected to show distinct signals corresponding to the aldehyde proton, two aromatic protons, and the protons of the ethoxy and methoxy (B1213986) groups.
The aldehyde proton (CHO) is anticipated to appear as a singlet at the most downfield position, typically in the range of δ 9.8–10.4 ppm, due to the strong deshielding effect of the carbonyl group.
The two aromatic protons are in different chemical environments and are expected to appear as two singlets. The proton at the C-3 position is deshielded by the adjacent aldehyde group and the bromine atom, while the proton at the C-6 position is influenced by the adjacent ethoxy group.
The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet, coupling with the methylene protons. The methoxy group protons (-OCH₃) will be a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde H (C1-H) | 9.8 – 10.4 | Singlet (s) |
| Aromatic H (C3-H) | ~7.8 | Singlet (s) |
| Aromatic H (C6-H) | ~7.3 | Singlet (s) |
| Ethoxy -CH₂- | ~4.1 | Quartet (q) |
| Methoxy -CH₃ | ~3.9 | Singlet (s) |
A predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The aldehyde carbon is the most deshielded, appearing significantly downfield. The aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm), with their specific shifts influenced by the attached substituents (bromo, ethoxy, methoxy, and aldehyde groups). The carbons of the ethoxy and methoxy groups will be the most upfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~190 |
| C-5 (Ar-OEt) | ~155 |
| C-4 (Ar-OMe) | ~149 |
| C-1 (Ar-CHO) | ~130 |
| C-3 (Ar-H) | ~115 |
| C-6 (Ar-H) | ~112 |
| C-2 (Ar-Br) | ~110 |
| O-CH₃ (Methoxy) | ~56 |
| O-CH₂- (Ethoxy) | ~64 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. The aromatic protons would show no COSY cross-peaks, consistent with their predicted singlet nature.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would definitively link the proton signals of the methoxy and ethoxy groups to their respective carbon signals. It would also connect the aromatic proton signals to their attached aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. youtube.comyoutube.com Key expected correlations would include:
The aldehyde proton (CHO) coupling to the aromatic carbons C-1, C-2, and C-6.
The methoxy protons (-OCH₃) coupling to the C-4 carbon.
The ethoxy methylene protons (-OCH₂) coupling to the C-5 carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by several key absorption bands. The study of related molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) and various methoxy/ethoxy benzaldehydes provides a basis for these assignments. bohrium.commdpi.comresearchgate.net
A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde is expected around 1680-1700 cm⁻¹. The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the aryl-ether linkages of the ethoxy and methoxy groups will appear in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Aliphatic and aromatic C-H stretching bands will be observed near 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br stretch is expected in the lower frequency region, typically 500-650 cm⁻¹.
Predicted Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 |
| C=O Stretch (Aldehyde) | -CHO | 1680 - 1700 |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 |
| C-O Stretch (Asymmetric) | Ar-O-C | 1200 - 1270 |
| C-O Stretch (Symmetric) | Ar-O-C | 1020 - 1075 |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol . nih.gov
A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 for the molecule with ⁸¹Br. nist.govpsu.edu
Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of -CHO). Further fragmentation could involve the loss of a methyl radical (M-15) from the methoxy group or an ethyl radical (M-29) from the ethoxy group.
High-Resolution Spectroscopic Techniques for Fine Structure Characterization
High-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion. The computed exact mass for C₉H₉BrO₂ is 227.97859 Da. nih.gov An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition.
Furthermore, high-field NMR (e.g., >600 MHz) would offer greater spectral dispersion, resolving any potential overlap of signals and allowing for a more precise analysis of coupling constants and fine structural details.
Crystallographic Investigations and Solid State Structure Analysis
Single Crystal X-ray Diffraction Studies
A hypothetical set of crystallographic parameters for 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, based on related structures, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an illustrative example based on common findings for similar organic molecules.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions. In the absence of strong hydrogen bond donors like a hydroxyl group, the packing will likely be directed by weaker C–H⋯O hydrogen bonds, halogen bonding, and π–π stacking interactions. nih.govrsc.org
Studies on other substituted benzaldehydes have shown that the carbonyl group is a versatile participant in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov The interplay of these weak interactions contributes to the formation of complex multi-dimensional supramolecular networks. nih.gov In brominated benzaldehyde (B42025) derivatives, Type I halogen⋯halogen bonding interactions can also play a significant role in the crystal packing. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal lattice. rsc.org
Hydrogen Bonding Networks in Crystalline Arrangements
While this compound lacks a hydroxyl group, which is a strong hydrogen bond donor, it can still participate in the formation of hydrogen bonding networks. The oxygen atoms of the ethoxy, methoxy (B1213986), and carbonyl groups can act as hydrogen bond acceptors, while the aromatic and aliphatic C-H groups can act as weak hydrogen bond donors.
In the crystal structure of 2-Bromo-5-hydroxybenzaldehyde (B121625), molecules form zigzag chains through intermolecular hydrogen bonds between the hydroxyl and carbonyl groups, with an O⋯O distance of 2.804 (4) Å. researchgate.net For this compound, it is anticipated that weak C–H⋯O hydrogen bonds will be the primary interactions forming the crystal lattice. These interactions, although weaker than conventional O-H⋯O bonds, are known to be significant in directing the crystal packing of organic molecules. nih.gov
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is determined by the rotational freedom around the single bonds connecting the substituents to the benzene (B151609) ring. The aldehyde group's orientation relative to the ring is a key conformational feature. In 2-Bromo-5-hydroxybenzaldehyde, the aldehyde group is reported to be twisted by 7.1 (5)° around the C(sp²)–C(aryl) bond. researchgate.net A similar slight twist of the aldehyde group would be expected for this compound.
The ethoxy and methoxy groups also have conformational flexibility. In a study of various benzaldehyde derivatives, the torsion angles involving these groups were analyzed, revealing specific preferred conformations in the solid state. nih.gov For the ethoxy group, different orientations are possible, and the most stable conformer will be adopted in the crystal lattice to maximize favorable intermolecular interactions and minimize steric hindrance. mdpi.com The planarity of the molecule is also a key aspect, with studies on similar compounds showing that the substituents generally lie in the same plane as the benzene ring, although slight distortions can occur. nih.gov
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been found, research on other benzaldehyde derivatives, such as 2-bromo-5-hydroxybenzaldehyde, has identified different polymorphic forms. researchgate.net
Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with another molecule (a co-former) in a stoichiometric ratio. This has been explored for various benzaldehyde derivatives to create new solid forms with altered properties. rsc.orgnih.goviucr.orgresearchgate.net For example, co-crystals of hydroxybenzaldehyde isomers with acridine (B1665455) have been synthesized and structurally characterized, demonstrating the formation of new crystalline materials with different melting points and intermolecular interactions compared to the individual components. rsc.org Although no co-crystallization studies have been specifically reported for this compound, its potential to form co-crystals with suitable co-formers remains an area for future investigation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the geometric and electronic structure of substituted benzaldehydes. For 2-Bromo-5-ethoxy-4-methoxybenzaldehyde, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties.
These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for understanding reactivity. The MEP map would highlight electron-rich regions (negative potential), likely around the carbonyl oxygen and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, and electron-poor regions (positive potential), which would indicate sites susceptible to nucleophilic attack. In related studies on substituted benzaldehydes, DFT has been successfully used to predict reactivity and spectroscopic properties. researchgate.net
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-O (ethoxy) Bond Length | ~1.37 Å |
| Aldehyde C-C-H Angle | ~120° |
Note: These are representative values based on typical DFT calculations for similar molecules.
Ab Initio Quantum Mechanical Calculations
Ab initio quantum mechanical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a higher level of theory for benchmarking results. For this compound, ab initio methods would provide a detailed description of the electronic wave function and energy. A study on 3-Ethoxy-4-hydroxybenzaldehyde utilized the Hartree-Fock method with a 6-31G(d,p) basis set to compute theoretical vibrational frequencies and geometric parameters. researchgate.net A similar approach for this compound would yield fundamental insights into its electronic ground state and the energies of its molecular orbitals.
Molecular Orbital Theory Analysis (e.g., HOMO-LUMO Energy Levels)
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, reflecting their electron-donating nature. The LUMO is anticipated to be centered on the carbonyl group and the aromatic ring, particularly the carbon atoms ortho and para to the electron-withdrawing aldehyde group. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar aromatic aldehydes have confirmed these general distributions and have been used to rationalize their chemical behavior. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These values are estimations based on calculations for structurally related compounds.
Predictive Modeling of Spectroscopic Data
Computational chemistry is a powerful tool for predicting various types of spectroscopic data, which can then be compared with experimental results for structure validation. For this compound, DFT calculations can predict its vibrational (Infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-Br stretch, and various aromatic ring vibrations, can aid in the interpretation of experimental spectra. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the energies at which they occur. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, offering a theoretical counterpart to one of the most common techniques for structural elucidation in organic chemistry.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ |
| C-O Stretch (Ethers) | ~1250-1050 cm⁻¹ |
| C-Br Stretch | ~650 cm⁻¹ |
Note: These are typical frequency ranges predicted by DFT calculations for similar functional groups.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze close contacts between neighboring molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov
Sustainable Chemistry Approaches in the Synthesis and Transformation of 2 Bromo 5 Ethoxy 4 Methoxybenzaldehyde
Application of Green Chemistry Principles in Reaction Design
The synthesis of functionalized benzaldehydes often involves halogenation, etherification, and formylation reactions. Applying the principles of green chemistry to the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde would involve a critical evaluation of each synthetic step. For instance, traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. A greener approach would involve the use of alternative brominating agents like N-bromosuccinimide (NBS) or in situ generation of bromine from less hazardous sources, such as potassium bromate (B103136) (KBrO₃) in the presence of an acid. sunankalijaga.org The choice of starting materials is also crucial; utilizing renewable feedstocks or precursors derived from them can significantly enhance the sustainability of the synthesis.
One of the core tenets of green chemistry is the prevention of waste, which is more desirable than treating or cleaning up waste after it has been created. rsc.org In the context of synthesizing this compound, this would mean designing a synthetic route that minimizes the formation of byproducts. Multi-component reactions, where three or more reactants combine in a single step to form the product, are an excellent example of this principle in action, as they often lead to higher atom economy and reduced waste. rsc.org
Development of Solvent-Free and Reduced-Solvent Methodologies
A significant portion of chemical waste is generated from the use of organic solvents. Therefore, developing solvent-free or reduced-solvent methodologies is a key area of green chemistry research. For the synthesis of this compound, solid-state reactions or reactions in aqueous media could be explored. While the solubility of the reactants might be a challenge in water, the use of phase-transfer catalysts or surfactants can often overcome this limitation.
In cases where a solvent is necessary, the choice of solvent should be guided by its environmental impact, safety, and recyclability. Green solvents such as ionic liquids, supercritical fluids (like CO₂), or bio-based solvents (e.g., Cyrene) could be investigated as alternatives to conventional volatile organic compounds (VOCs). For instance, a patent for the synthesis of a related compound, 4-bromo-2-methoxybenzaldehyde, highlights the use of solvents like toluene (B28343) and heptane, which have their own environmental and safety considerations. google.com Future research could focus on replacing these with greener alternatives.
| Methodological Approach | Conventional Solvent | Potential Green Alternative | Advantages of Green Alternative |
| Bromination | Dichloromethane, Acetic Acid | Water, Ionic Liquids | Reduced toxicity, potential for recycling |
| Etherification | Dimethylformamide (DMF) | Propylene Carbonate, Anisole | Lower toxicity, derived from renewable sources |
| Formylation | Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, lower environmental impact |
This table presents potential green solvent alternatives for the synthesis of compounds structurally similar to this compound, based on general green chemistry principles.
Catalytic Strategies for Enhanced Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. rsc.org In the synthesis of this compound, catalytic approaches can be employed in several steps. For the bromination of the aromatic ring, instead of using stoichiometric Lewis acids, which generate significant waste, solid acid catalysts like zeolites or clays (B1170129) could be employed. These catalysts are often reusable and can be easily separated from the reaction mixture.
For transformations of the aldehyde group, organocatalysis and biocatalysis offer promising green alternatives to traditional metal-based reagents. For example, the reduction of the aldehyde to an alcohol could be achieved with high enantioselectivity using chiral organocatalysts or enzymes, avoiding the use of metal hydrides that require stoichiometric amounts and careful handling. A study on the synthesis of bromophenol derivatives utilized an iron powder catalyst for a dihalogenation reaction, which is a step towards more sustainable metal catalysis. mdpi.com
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Synthetic routes with high atom economy are inherently greener as they generate less waste. To improve the atom economy in the synthesis of this compound, reactions that involve addition or rearrangement are preferable to those that involve substitution or elimination, as the latter generate stoichiometric byproducts.
For example, a hypothetical synthesis starting from a precursor that already contains the ethoxy and methoxy (B1213986) groups, followed by a regioselective bromination and formylation, would likely have a higher atom economy than a route that involves multiple protection and deprotection steps. The E-factor (Environmental factor), which is the mass ratio of waste to the desired product, is another useful metric for evaluating the environmental impact of a synthetic process. A lower E-factor signifies a greener process. rsc.org
| Reaction Type | General Atom Economy | Example in Benzaldehyde (B42025) Synthesis | Waste Generation |
| Addition | High (often 100%) | Catalytic hydrogenation of a nitrile to an aldehyde | Minimal |
| Substitution | Moderate to Low | Williamson ether synthesis for the ethoxy group | Salt byproduct |
| Elimination | Low | Dehydration to form a double bond (not typical for this synthesis) | Water and other small molecules |
This table provides a general comparison of reaction types and their inherent atom economy, which is a key consideration in designing sustainable syntheses for compounds like this compound.
Exploration of Flow Chemistry Applications for Continuous Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages from a green chemistry perspective. These include better temperature control, improved safety for hazardous reactions, and the potential for higher yields and purity. The small reaction volumes in flow reactors minimize the risk associated with highly exothermic reactions or the use of unstable intermediates.
For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the bromination and formylation steps could be carried out in sequential flow reactors, with in-line purification to remove byproducts. This would not only make the process more efficient but also safer and more scalable. An example of a continuous-flow process has been described for the preparation of carbamates, avoiding the use of hazardous reagents like phosgene (B1210022) and resulting in high conversions and minimal byproducts. rsc.org The principles from such a process could be adapted for the synthesis of the target compound.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Utility beyond Current Applications
While substituted benzaldehydes are foundational in organic synthesis, the specific arrangement in 2-Bromo-5-ethoxy-4-methoxybenzaldehyde allows for a more nuanced exploration of its synthetic utility. The presence of the bromine atom invites a host of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to forge new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of complex molecular architectures, potentially leading to new classes of compounds with interesting biological or material properties.
Furthermore, the aldehyde functionality serves as a gateway for a variety of transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. The differential reactivity of the functional groups could be exploited for selective, one-pot reaction sequences, enhancing synthetic efficiency. Future research could focus on developing novel multi-component reactions where this compound acts as a key building block. The exploration of its utility in asymmetric catalysis, either as a ligand precursor or a chiral auxiliary, also represents a promising avenue.
Development of New Derivatives with Tailored Chemical and Spectroscopic Properties
The inherent structure of this compound is ripe for the development of a diverse library of derivatives with fine-tuned properties. Modification of the ethoxy and methoxy (B1213986) groups, for instance, by demethylation or de-ethylation followed by re-alkylation with different chains, could systematically alter the compound's solubility, steric hindrance, and electronic properties. chemicalbook.com The conversion of the aldehyde group to other functionalities like carboxylic acids, as seen in the related 2-bromo-5-methoxybenzoic acid google.com, or to nitriles uni.lu and oximes, would further expand the chemical space.
These structural modifications are expected to have a profound impact on the spectroscopic characteristics of the resulting molecules. For example, altering the electronic nature of the substituents will likely shift the absorption and emission maxima in UV-Vis and fluorescence spectroscopy. This opens the door to designing novel fluorescent probes for specific analytes or environments. The synthesis of Schiff base derivatives, by reacting the aldehyde with various primary amines, could lead to new colorimetric sensors or compounds with interesting liquid crystalline properties. nih.gov
Integration into Advanced Functional Materials Research
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. The aromatic core, coupled with the potential for extended conjugation through reactions at the bromine and aldehyde sites, suggests applications in the field of organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
The presence of the bromine atom also allows for polymerization through cross-coupling reactions, potentially leading to novel conjugated polymers with tailored optoelectronic properties. Furthermore, the ability of the molecule to form specific intermolecular interactions, such as halogen bonding scielo.br, could be harnessed to control the self-assembly and crystal packing of its derivatives, which is a critical aspect in the design of crystalline organic materials with desired properties. scielo.br
Interdisciplinary Research with Related Chemical Disciplines
The potential applications of this compound and its derivatives extend beyond traditional organic chemistry, inviting collaboration with other scientific fields. In medicinal chemistry, for example, the core structure is present in various biologically active molecules. Although research on the specific biological activity of this compound is nascent, related bromo-alkoxy-benzoic acid derivatives have been investigated for potential antimicrobial and anticancer properties. This suggests that a systematic investigation into the biological profile of derivatives of this compound, in collaboration with biochemists and pharmacologists, could uncover new therapeutic leads.
In the field of agrochemicals, substituted benzaldehydes are known to exhibit insecticidal and herbicidal activities. Interdisciplinary research could therefore explore the potential of this compound and its derivatives as new crop protection agents. The development of such applications would require a synergistic approach, combining synthetic chemistry with biological screening and environmental science.
Theoretical Predictions for Undiscovered Reactivity Profiles
Computational chemistry offers a powerful tool to predict and understand the reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, molecular orbitals, and electrostatic potential map. nih.govscielo.br This can provide insights into the most likely sites for electrophilic and nucleophilic attack, helping to predict the outcome of unknown reactions. nih.gov
Theoretical studies can also be used to predict the spectroscopic properties of the molecule and its derivatives, aiding in their characterization. mdpi.com Furthermore, computational modeling can simulate reaction mechanisms, allowing for a deeper understanding of the factors that control selectivity and reactivity. walisongo.ac.id By predicting reaction barriers and identifying stable intermediates, theoretical chemistry can help in the rational design of new synthetic methodologies and in the discovery of novel, unexpected reactivity profiles for this compound.
Q & A
Basic: How can researchers optimize the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde to maximize yield?
Methodological Answer:
Synthesis optimization typically involves controlled reaction conditions, such as inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group . Key parameters include:
- Temperature: Reactions are often conducted under reflux (e.g., 80–100°C) to balance reactivity and stability.
- Solvent Selection: Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
- Reagent Ratios: Excess brominating agents (e.g., NBS) or ethoxy/methoxy precursors may improve substitution efficiency .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .
Advanced: What strategies address conflicting data on the electrophilic substitution patterns in brominated benzaldehyde derivatives?
Methodological Answer:
Discrepancies in substitution patterns arise from competing directing effects of substituents. For example:
- Methoxy vs. Ethoxy Groups: Methoxy is a stronger ortho/para-director than ethoxy, but steric hindrance from ethoxy may favor meta-bromination .
- Experimental Validation: Use regioselective blocking (e.g., protecting groups) or computational modeling (DFT) to predict reactive sites .
- Analytical Cross-Check: Combine NMR (¹H/¹³C), X-ray crystallography, and LC-MS to confirm product structures .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Despite limited toxicological data, assume acute hazards based on structural analogs:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks; avoid aerosolization during weighing .
- First Aid: Immediate flushing with water (15+ minutes for skin/eyes) and medical consultation for ingestion .
Advanced: How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom’s electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:
- Ortho/para Activation: Bromine directs incoming nucleophiles to meta positions relative to itself, while alkoxy groups compete for ortho/para sites .
- Catalytic Systems: Pd(PPh₃)₄ or NiCl₂(dppe) catalysts enhance coupling efficiency with boronic acids .
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm); ¹³C NMR confirms bromine-induced deshielding .
- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns (Br has 1:1 M/M+2 ratio) .
- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for confirming regioselectivity .
Advanced: How can researchers reconcile conflicting stability data under varying storage conditions?
Methodological Answer:
- Degradation Pathways: Aldehydes are prone to oxidation; store under argon at –20°C with desiccants to prevent hydrate formation .
- Accelerated Stability Testing: Use thermal (40°C) and humidity (75% RH) chambers to simulate long-term stability .
- HPLC Purity Tracking: Compare retention times and peak areas over time to quantify decomposition products .
Basic: What are the key differences in reactivity between this compound and its trifluoromethyl or difluoroethoxy analogs?
Methodological Answer:
- Electron-Withdrawing Effects: Trifluoromethyl groups enhance electrophilicity at para positions, while difluoroethoxy reduces steric bulk, favoring nucleophilic attack .
- Biological Activity: Fluorinated analogs often show improved metabolic stability and membrane permeability in drug discovery .
- Synthetic Flexibility: Bromine allows versatile cross-coupling, whereas fluorine is less reactive in such reactions .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases) or receptors .
- MD Simulations: Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .
- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from assays .
Basic: What are common byproducts in its synthesis, and how are they mitigated?
Methodological Answer:
- Over-Bromination: Use stoichiometric control (1:1 Br₂ equivalents) and low temperatures (0–5°C) .
- Aldehyde Oxidation: Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .
- Ether Cleavage: Avoid strong acids (e.g., H₂SO₄) during workup; prefer mild aqueous bases .
Advanced: How does the compound’s conformational flexibility impact its crystallography and material science applications?
Methodological Answer:
- Crystal Packing: Alkoxy chains (ethoxy/methoxy) influence lattice stability via van der Waals interactions .
- Polymorphism Screening: Use solvent evaporation (e.g., CHCl₃ vs. EtOH) to isolate distinct crystal forms .
- Thermal Analysis: DSC and TGA quantify phase transitions and decomposition thresholds for material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
